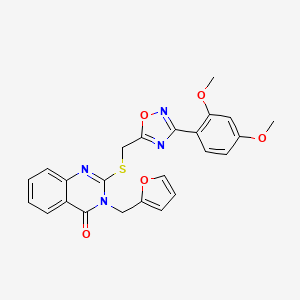

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

描述

The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group and a furan-2-ylmethyl side chain. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The oxadiazole moiety enhances metabolic stability and bioavailability, while the furan group may influence lipophilicity and binding interactions .

属性

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c1-30-15-9-10-18(20(12-15)31-2)22-26-21(33-27-22)14-34-24-25-19-8-4-3-7-17(19)23(29)28(24)13-16-6-5-11-32-16/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGKHDZMKYMVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Overview of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives are known for their diverse pharmacological properties, including antibacterial , antiviral , anti-inflammatory , and anticancer activities. The structural modifications in these derivatives can significantly influence their biological efficacy and mechanisms of action .

2.1 Antibacterial Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For instance, the parent compound 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate antibacterial effects. However, modifications such as the introduction of methoxy groups have been noted to alter this activity; specifically, an increase in methoxy substitution tends to decrease antibacterial potency against certain strains like Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Activity

The anticancer potential of quinazolin-4(3H)-one derivatives has been extensively studied. Compounds linked to other pharmacophores, such as triazoles or morpholine hybrids, have demonstrated significant antiproliferative effects against various cancer cell lines, including lung and colorectal cancers. For example, certain derivatives have shown IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines . The mechanism is often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.

2.3 Antitubercular Activity

Recent studies have highlighted the antitubercular properties of oxadiazole derivatives, which are structurally related to the compound . Some oxadiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values indicating significant inhibition at low concentrations . This suggests that similar structural motifs in the target compound may confer comparable antitubercular properties.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the quinazolinone core influence biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Methoxy Substitution | Decreased antibacterial activity with increased substitution |

| Heterocyclic Substitution | Enhanced antibacterial activity observed with heteryl groups |

| Linkage Variations | Altered anticancer potency depending on linked moieties |

Case Study 1: Antibacterial Screening

A study evaluated a series of quinazolinone derivatives for their antibacterial properties. The most active compound displayed significant inhibition against multiple strains, suggesting potential for development as a therapeutic agent .

Case Study 2: Anticancer Evaluation

In another investigation, a novel quinazolinone derivative was synthesized and tested against NSCLC cell lines. The results indicated promising antiproliferative effects, warranting further pharmacokinetic studies to optimize its drug-like properties .

5. Conclusion

The compound This compound represents a promising area of research within the realm of medicinal chemistry. Its diverse biological activities suggest potential applications in treating infections and various cancers. Future studies focusing on optimizing its pharmacokinetic profiles and exploring additional structural modifications could enhance its therapeutic efficacy.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of quinazolin-4(3H)-ones and oxadiazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target compound demonstrate activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans . The incorporation of oxadiazole enhances the antimicrobial efficacy, making these compounds promising candidates for antibiotic development.

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activities. Quinazoline derivatives have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the oxadiazole group may further enhance these effects, as oxadiazoles are known for their cytotoxic properties against cancer cells.

Anti-inflammatory Effects

Compounds with similar frameworks have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one involves several key steps:

- Synthesis of Oxadiazole : The initial step involves the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

- Quinazolinone Formation : Following the synthesis of the oxadiazole, it is coupled with quinazolinone derivatives using various coupling agents to facilitate the formation of the final compound.

- Thioether Formation : The introduction of the thioether linkage is achieved through nucleophilic substitution reactions, enhancing the biological activity of the resultant compound.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

- A study highlighted the synthesis of various 3-(1,3,4-Oxadiazol-2-yl)-quinazolin-4(3H)-ones and their antimicrobial activity against a range of pathogens .

- Another research focused on the structural analysis and biological properties of related quinazoline derivatives, emphasizing their potential as therapeutic agents .

化学反应分析

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is electron-deficient, enabling nucleophilic substitution and cycloaddition reactions:

Thioether Linkage Reactivity

The methylthio (-SCH₂-) group undergoes oxidation and alkylation:

Quinazolinone Core Reactivity

The quinazolin-4(3H)-one scaffold participates in electrophilic substitution and ring-opening reactions:

| Reaction Site | Conditions | Product |

|---|---|---|

| C-2 Position | Bromination (Br₂/AcOH) | 2-Bromoquinazolinone |

| C-6/C-8 Positions | Nitration (HNO₃/H₂SO₄) | Nitroquinazolinone derivatives |

Ring-Opening Reactions :

Furan and Dimethoxyphenyl Substituents

Furan Ring :

-

Prone to electrophilic substitution (e.g., nitration at C-5).

-

Diels-Alder reactivity with dienophiles (e.g., maleic anhydride) .

Dimethoxyphenyl Group :

-

Demethylation with BBr₃ yields catechol derivatives.

-

Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.

Pathway 1: Oxidation of Thioether

Reagents : H₂O₂ (30%), AcOH, 50°C

Product : Sulfoxide derivative

Yield : ~75% (analogous to)

Pathway 2: Nucleophilic Substitution at Oxadiazole

Reagents : Benzylamine, K₂CO₃, DMF, 80°C

Product : 5-(Benzylaminomethyl)-1,2,4-oxadiazole derivative

Mechanism : SN2 displacement at methylthio group .

Pathway 3: Bromination of Quinazolinone

Reagents : Br₂ (1 eq), AcOH, 25°C

Product : 6,8-Dibromoquinazolinone

Application : Intermediate for cross-coupling reactions .

Stability and Degradation

相似化合物的比较

Triazole-Substituted Quinazolinones

Compounds such as 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one () feature triazole rings instead of oxadiazole. These derivatives demonstrate moderate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans) . Cytotoxicity assays on HeLa cells reveal IC₅₀ values of ~10–100 µM, with some compounds showing 50% cell death at 10 µM .

Thiadiazole Derivatives

5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one () shares the tetrahydrofuran substituent but lacks the quinazolinone core.

Complex Heterocyclic Systems

Example 76 in (2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) incorporates pyrazolo-pyrimidine and thiophen moieties. While structurally distinct, its evaluation highlights the importance of heterocyclic diversity in modulating cytotoxicity (IC₅₀: 531.3 M⁺+1) and binding affinity .

Functional Comparison

Antimicrobial Activity

The target compound’s oxadiazole and furan groups may enhance Gram-negative selectivity compared to triazole derivatives. For instance, compound 7 in (a quinazolinone with a phenylvinyl group) shows MIC values of 16 µg/mL against Pseudomonas aeruginosa, while triazole analogues exhibit weaker activity (MIC: 32–64 µg/mL) . The dimethoxyphenyl group in the target compound could further improve membrane penetration, akin to findings in flavonoid derivatives () where methoxy groups enhance antifungal potency .

Cytotoxicity Profile

Quinazolinones with bulky substituents (e.g., furan or oxadiazole) often exhibit lower cytotoxicity than simpler analogues. For example, compound 6 in (IC₅₀: ~50% at 10 µM) suggests that electron-rich side chains reduce non-specific cell damage . The target compound’s furan-2-ylmethyl group may similarly mitigate toxicity compared to phenylvinyl or morpholinomethyl groups .

Data Tables

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Table 2: Hypothetical Bioactivity Predictions for the Target Compound

常见问题

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan methyl protons at δ 4.8–5.2 ppm, oxadiazole carbons at ~160–170 ppm) .

- FT-IR : Identify thioether (C–S stretch ~650 cm⁻¹) and carbonyl (quinazolinone C=O ~1680 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the oxadiazole-thioether moiety .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the dimethoxyphenyl and furan regions .

How can researchers optimize the yield of the target compound when dealing with competing side reactions during the cyclization step?

Advanced Research Question

Competing side reactions (e.g., over-oxidation or dimerization) are mitigated by:

- Catalyst Selection : Use bleaching earth clay or iodine to direct regioselective cyclization .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance oxadiazole formation, while ethanol reduces byproducts .

- Temperature Gradients : Stepwise heating (70–80°C for oxadiazole formation, then 100°C for thioether coupling) improves yields .

Data-Driven Approach : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates to minimize side products .

What strategies are employed to establish the structure-activity relationship (SAR) of this compound against microbial targets?

Advanced Research Question

SAR studies focus on:

- Substituent Variation : Compare 2,4-dimethoxyphenyl with other aryl groups (e.g., 3,4-dimethoxy or nitro-substituted) to assess antimicrobial potency .

- Bioisosteric Replacement : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs to evaluate solubility and target binding .

- Enzymatic Assays : Test inhibition of Mycobacterium tuberculosis enoyl-ACP reductase or Candida albicans CYP51, correlating IC₅₀ values with structural features .

Validation : Cross-reference with docking studies to identify key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .

How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the thione group in related heterocyclic compounds?

Advanced Research Question

In thione-containing analogs (e.g., triazole-thiones), solvent polarity shifts tautomer equilibrium:

- Polar Solvents (DMSO, H₂O) : Favor the thione form (C=S), enhancing hydrogen-bond acceptor capacity .

- Nonpolar Solvents (Toluene) : Stabilize the thiol form, affecting reactivity in alkylation steps .

Temperature increases (>80°C) promote thione→thiol conversion, critical for thioether bond formation in the target compound .

Implication : Optimize solvent (e.g., ethanol-water mixtures) and temperature (60–70°C) to control tautomerism during synthesis .

What computational methods are recommended for predicting the binding affinity of this compound with specific enzymatic targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with fungal CYP51 or bacterial DNA gyrase, focusing on the oxadiazole and quinazolinone moieties .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

- QSAR Models : Use topological descriptors (e.g., Wiener index) to correlate substituent electronegativity with antifungal activity .

Experimental Validation : Compare docking scores with in vitro MIC values from broth microdilution assays .

How can contradictory data regarding the antimicrobial efficacy of structurally similar compounds be systematically addressed in SAR studies?

Advanced Research Question

Contradictions arise from variability in:

- Assay Conditions : Standardize MIC testing using CLSI guidelines to control pH, inoculum size, and solvent effects .

- Bacterial Strains : Compare activity against reference strains (e.g., ATCC 25922) and clinical isolates .

- Compound Purity : Verify purity (>95% by HPLC) to exclude confounding effects from byproducts .

Resolution : Perform meta-analyses of published data, highlighting structural motifs (e.g., 2,4-dimethoxy groups) with consistent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。